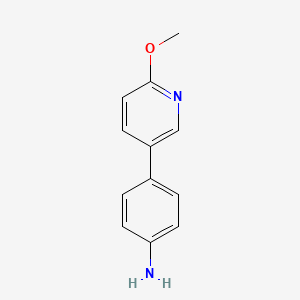

4-(6-Methoxypyridin-3-yl)aniline

Description

BenchChem offers high-quality 4-(6-Methoxypyridin-3-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Methoxypyridin-3-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-methoxypyridin-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-7-4-10(8-14-12)9-2-5-11(13)6-3-9/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOVYXIZFGSIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465761 | |

| Record name | 4-(6-Methoxy-pyridin-3-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835876-03-4 | |

| Record name | 4-(6-Methoxy-pyridin-3-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Background and Significance of 4 6 Methoxypyridin 3 Yl Aniline

Overview of Pyridine-Aniline Hybrid Systems in Organic and Medicinal Chemistry Research

Pyridine (B92270) and aniline (B41778) rings are fundamental building blocks in the design of biologically active molecules. The pyridine nucleus, a six-membered heteroaromatic ring containing a nitrogen atom, is a common feature in numerous natural products and synthetic drugs. ajrconline.org Its ability to participate in hydrogen bonding and its polar, ionizable nature can enhance the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. ajrconline.org Similarly, the aniline substructure serves as a versatile intermediate and a key pharmacophore in a wide array of therapeutic agents.

The strategic combination of these two pharmacophores into a single molecular framework gives rise to pyridine-aniline hybrid systems. These systems have garnered considerable attention in medicinal chemistry due to their capacity to interact with a diverse range of biological targets. soton.ac.ukresearchgate.net The spatial arrangement of the nitrogen atom in the pyridine ring relative to the amino group on the aniline ring, along with the potential for various substitutions on both rings, allows for the fine-tuning of the molecule's electronic and steric properties. This modularity is a significant advantage in the rational design of targeted therapies.

Rationale for Academic Investigation into the 4-(6-Methoxypyridin-3-yl)aniline Scaffold

The specific scaffold of 4-(6-Methoxypyridin-3-yl)aniline presents a unique combination of structural features that make it a compelling subject for academic and industrial research. The methoxy (B1213986) group on the pyridine ring is a key feature, as it can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability. nih.gov The position of the nitrogen atom in the pyridine ring and the linkage to the aniline at the 3-position create a specific geometric arrangement that can be optimal for binding to the active sites of certain enzymes.

A plausible and widely utilized method for the synthesis of 4-(6-Methoxypyridin-3-yl)aniline and its analogs is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov This palladium-catalyzed reaction is renowned for its mild conditions and high tolerance of various functional groups, making it an ideal choice for constructing the biaryl C-C bond between the pyridine and aniline rings. libretexts.orgnih.gov The typical starting materials for such a synthesis would be a halogenated pyridine derivative and an aniline-boronic acid or ester, or vice versa. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents on either ring, facilitating the creation of a library of derivatives for structure-activity relationship (SAR) studies.

| Property | Estimated Value/Range |

| Molecular Weight | ~200.24 g/mol |

| LogP | 2.5 - 3.5 |

| pKa (of the aniline nitrogen) | 4.0 - 5.0 |

| Solubility | Likely to have moderate aqueous solubility, which can be influenced by pH. |

Note: These values are estimations and should be confirmed by experimental data.

Research Trajectories and Potential of 4-(6-Methoxypyridin-3-yl)aniline and its Derivatives

The therapeutic potential of the 4-(6-Methoxypyridin-3-yl)aniline scaffold is most prominently highlighted by its use in the development of kinase inhibitors. techscience.comnih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. techscience.comnih.gov The pyridine-aniline core can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases, leading to potent and selective inhibition.

A landmark example is the discovery of a highly potent and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical kinase implicated in various human cancers. Current time information in Bangalore, IN.ed.ac.uk A derivative of 4-(6-Methoxypyridin-3-yl)aniline, specifically 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H- techscience.comCurrent time information in Bangalore, IN.ed.ac.uktriazolo[4,5- c]quinolin-4-one (CQ211), has demonstrated a high binding affinity for RIOK2 with a dissociation constant (Kd) of 6.1 nM. Current time information in Bangalore, IN.ed.ac.uk This compound has shown significant anti-proliferative activity against multiple cancer cell lines and promising in vivo efficacy in mouse xenograft models. Current time information in Bangalore, IN.ed.ac.uk

The success of this derivative underscores the potential of the 4-(6-Methoxypyridin-3-yl)aniline scaffold as a privileged structure in the design of novel kinase inhibitors. The methoxypyridine moiety, in particular, has been shown to be crucial for activity in other contexts as well, such as in the development of gamma-secretase modulators for Alzheimer's disease. nih.gov

The ongoing research into derivatives of 4-(6-Methoxypyridin-3-yl)aniline is focused on several key areas:

Optimization of Kinase Inhibitory Activity: Further modification of the aniline and pyridine rings to enhance potency and selectivity against specific kinase targets. researchgate.net

Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold against other disease targets where pyridine-aniline hybrids have shown promise.

Development of More Efficient Synthetic Methodologies: Refining existing synthetic routes and exploring new ones to facilitate the rapid and diverse production of derivatives.

Synthetic Methodologies for 4 6 Methoxypyridin 3 Yl Aniline and Its Derivatives

Strategies for Aryl-Aryl Bond Formation in the Synthesis of 4-(6-Methoxypyridin-3-yl)aniline

The formation of the carbon-carbon bond between the two aryl rings is the cornerstone of synthesizing 4-(6-methoxypyridin-3-yl)aniline. Transition-metal catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. acs.org

Palladium-catalyzed cross-coupling reactions are the premier methods for constructing C-C and C-N bonds in modern organic synthesis. numberanalytics.comnumberanalytics.com The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in the synthesis of biaryl compounds like 4-(6-methoxypyridin-3-yl)aniline.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. fiveable.me It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of 4-(6-methoxypyridin-3-yl)aniline, this could involve coupling a 6-methoxypyridine derivative bearing a boronic acid or ester group with a functionalized aniline (B41778) halide, or vice versa. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron reagents. nih.govnih.gov

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.org While not directly forming the aryl-aryl bond of the target compound, it is crucial for synthesizing precursors and can be used to introduce the aniline nitrogen. This reaction couples an amine with an aryl halide or triflate using a palladium catalyst. acsgcipr.org It has largely replaced harsher, classical methods for C-N bond formation due to its greater functional group tolerance and broader substrate scope. wikipedia.org In the context of 4-(6-methoxypyridin-3-yl)aniline synthesis, a Buchwald-Hartwig reaction could be employed to couple ammonia (B1221849) or an ammonia equivalent with a pre-formed biaryl halide. acsgcipr.org

The choice of ligands for the palladium catalyst is critical in both Suzuki and Buchwald-Hartwig reactions. Sterically hindered and electron-rich phosphine (B1218219) ligands have been developed to improve catalyst performance, enabling reactions to proceed under milder conditions and with a wider range of substrates. wikipedia.org

While palladium catalysis dominates, other transition metals have been explored for the synthesis of biaryl compounds. Copper-catalyzed Ullmann-type reactions, though requiring harsher conditions than palladium-catalyzed methods, represent a historically significant approach. numberanalytics.com Modern advancements have led to the development of milder, ligand-assisted copper-catalyzed C-N coupling reactions. frontiersin.org Nickel-catalyzed cross-couplings are also gaining traction as a more cost-effective alternative to palladium. numberanalytics.com Furthermore, metal-free approaches for the synthesis of diarylamines, involving sequential imine formation, rearrangement, and deformylation, have been reported as environmentally friendly alternatives. acs.orgacs.org

Synthesis of Key Precursors and Building Blocks

The successful synthesis of 4-(6-methoxypyridin-3-yl)aniline relies on the efficient preparation of its constituent pyridine (B92270) and aniline building blocks.

The synthesis of functionalized 6-methoxypyridine intermediates is a critical step. For instance, 6-methoxypyridin-3-amine can be a key precursor. One approach to synthesizing a related compound, 6-bromo-2-methoxypyridin-3-amine, involves the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860). nih.gov Another related compound, 2,3-diamino-6-methoxypyridine, can be prepared by the reduction of 2-amino-6-methoxy-3-nitropyridine. google.com The nitropyridine precursor itself is synthesized via methoxylation of 2-amino-6-chloro-3-nitropyridine. google.com The synthesis of 3-amino-6-methoxypyridazine, a structurally similar compound, has been achieved by reacting 3-amino-6-chloropyridazine (B20888) with sodium methoxide in the presence of copper powder. chemicalbook.com

The synthesis of appropriately functionalized aniline intermediates is equally important. These anilines often bear a halogen or a boronic acid/ester group to participate in the cross-coupling reaction. The synthesis of ortho-substituted anilines can be challenging, but methods have been developed for their preparation. nih.gov For instance, ortho-functionalized N-tosylanilides can be prepared from substituted anilines and subsequently cyclized to form indole (B1671886) derivatives, showcasing methods for manipulating aniline structures. clockss.org A convenient protocol for amide bond formation, even with electron-deficient anilines, utilizes EDC and DMAP with a catalytic amount of HOBt, which can be useful for installing or modifying functional groups on the aniline ring. nih.gov

Advanced Synthetic Techniques Applied to Related Scaffolds

The field of biaryl synthesis is continuously evolving with the development of advanced techniques. For instance, regioselective Suzuki-Miyaura reactions on polyhalogenated pyridines have been studied to control the position of substitution. nih.gov The development of highly active and stable catalyst systems, including palladacycles, allows for reactions to be carried out under more environmentally friendly conditions. libretexts.org Furthermore, one-pot, metal-free methods for diarylamine synthesis are emerging as green alternatives to traditional cross-coupling reactions. acs.org These advanced techniques, while not all directly applied to 4-(6-methoxypyridin-3-yl)aniline in the reviewed literature, offer powerful tools that could be adapted for its synthesis and the preparation of its derivatives.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. at.uaajrconline.org This technology utilizes microwave irradiation to directly heat the reaction mixture, leading to rapid and uniform temperature increases that are often difficult to achieve with conventional heating methods. ajrconline.orgijnrd.org The application of microwave energy can significantly reduce reaction times, often from hours to minutes, and enhance the efficiency and selectivity of various organic transformations. ajrconline.orgijnrd.org

A prominent application of this technology in the synthesis of biaryl compounds like 4-(6-methoxypyridin-3-yl)aniline is the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org This palladium-catalyzed reaction couples an aryl halide with an aryl boronic acid. In the context of synthesizing the target molecule, this would typically involve the reaction of a methoxypyridine derivative with an aniline-derived boronic acid, or vice versa. Microwave irradiation has been shown to be highly effective in promoting these reactions, often in environmentally benign aqueous solvent systems. nih.govrsc.org

Key advantages of microwave-assisted Suzuki-Miyaura coupling include:

Rapid Reaction Times: Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. ijnrd.org

Improved Yields: The high and uniform heating can lead to more complete reactions and higher product yields. ajrconline.org

Use of Greener Solvents: Microwave-assisted protocols often allow for the use of aqueous media, reducing the reliance on volatile organic solvents. nih.govrsc.org

Enhanced Selectivity: In some cases, the rapid heating can minimize the formation of side products.

A novel microwave-assisted method has also been reported for the synthesis of anilines from activated aryl halides without the need for transition metals or organic solvents, presenting a more environmentally friendly alternative for producing key pharmaceutical building blocks. researchgate.netnih.gov The following table summarizes representative conditions for microwave-assisted Suzuki-Miyaura coupling reactions.

Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Power/Temp | Time | Yield | Reference |

| Pyridine-pyrazole/Pd(II) complex | KOH | EtOH/H₂O | 60 W | - | Good | nih.gov |

| Pd/PiNe (biowaste-derived) | - | γ-valerolactone (GVL) | - | - | High | rsc.org |

| XPhosPdG2/XPhos | K₂CO₃ | Water | - | 40 min | 67-89% | nih.gov |

| - | NH₄OH | - | 130°C | 10 min | - | nih.gov |

C-H Activation Methodologies for Pyridine and Aniline Functionalization

Direct C-H activation has become a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. manchester.ac.uk This approach directly converts a C-H bond into a C-C or C-X bond, streamlining synthetic pathways. beilstein-journals.org The functionalization of both pyridine and aniline rings through C-H activation presents unique challenges and opportunities due to their electronic properties. nih.govrsc.org

Pyridine C-H Functionalization: The pyridine ring is electron-deficient, which makes it a challenging substrate for electrophilic substitution. rsc.org However, various transition-metal catalyzed methods have been developed for the direct arylation of pyridines. beilstein-journals.orgnih.gov Palladium catalysts are commonly employed, often in conjunction with specific ligands that facilitate the C-H activation step. beilstein-journals.org The regioselectivity of these reactions is a critical aspect, with functionalization often occurring at the C2, C3, or C4 positions depending on the directing groups present on the pyridine ring and the reaction conditions. nih.gov For instance, a protocol for the highly selective C-H arylation of pyridines with electron-withdrawing substituents has been developed, favoring functionalization at the 3- and 4-positions. nih.gov

Aniline C-H Functionalization: The amino group in aniline can act as a directing group, typically favoring ortho-functionalization. researchgate.netacs.org However, the nucleophilicity of the nitrogen atom can lead to competing N-arylation. To circumvent this, N-protection strategies are often employed. researchgate.net Recent advancements have focused on developing catalytic systems that enable the direct C-H arylation of unprotected anilines. researchgate.netacs.org For example, a palladium-catalyzed method utilizing a [2,2'-bipyridin]-6(1H)-one ligand has been shown to selectively promote ortho-C-H arylation of unprotected anilines without competing N-arylation. researchgate.netacs.org Ligand development is crucial for achieving high selectivity, with ligands like 3-acetylamino-2-hydroxypyridine enabling meta-C-H arylation of anilines. nih.gov

The convergence of these methodologies allows for the direct coupling of pyridine and aniline derivatives to form the desired 4-(6-methoxypyridin-3-yl)aniline scaffold. This can be achieved through a transient activator strategy, where an in situ generated N-methylpyridinium salt undergoes arylation. nih.gov

Table 2: C-H Activation Strategies for Pyridine and Aniline

| Substrate | Catalyst/Ligand | Position | Strategy | Reference |

| Pyridine | Pd(OAc)₂ / P(n-Bu)Ad₂H]I | C3/C4 | Electron-withdrawing group direction | nih.gov |

| Pyridine | Pd(OAc)₂ / PPh₃ | - | Intramolecular C-H arylation | beilstein-journals.org |

| Unprotected Anilines | Pd / [2,2'-bipyridin]-6(1H)-one | Ortho | Cooperating ligand | researchgate.netacs.org |

| Anilines | Pd(OAc)₂ / 3-acetylamino-2-hydroxypyridine | Meta | Ligand-promoted | nih.gov |

| Pyridine | Pd / Cu₂O | C2/C6 | Transient activator | nih.gov |

Stereoselective Synthesis Considerations for Chiral Derivatives

The synthesis of chiral derivatives of 4-(6-methoxypyridin-3-yl)aniline introduces the challenge of controlling stereochemistry. Chiral amines and their derivatives are crucial components in a vast array of pharmaceuticals and biologically active compounds. nih.govacs.org Several strategies have been developed for the enantioselective synthesis of chiral anilines and related structures.

One prominent approach is the transition metal-catalyzed asymmetric hydrogenation of prochiral precursors like imines, enamines, and N-heteroaromatic compounds. nih.govacs.org The development of novel chiral phosphorus ligands has been a driving force in this area, enabling high enantioselectivities in the synthesis of chiral amines. nih.gov

Another strategy involves the stereospecific coupling of boronic esters with aryl hydrazines in a transition-metal-free process, which can lead to chiral ortho- and para-substituted anilines with complete enantiospecificity. thieme-connect.com This method relies on a 1,2-metalate rearrangement following acylation of the hydrazine. thieme-connect.com

Furthermore, the enantioselective para-addition of anilines to cyclic thioimidates, catalyzed by a chiral phosphoric acid, provides a route to chiral N,S-acetal-containing quaternary carbon stereocenters. acs.org This highlights the potential for developing catalytic asymmetric methods for the functionalization of the aniline ring at the para-position to introduce chirality.

For derivatives where chirality is centered at a sulfur atom, the reaction of sulfonimidoyl fluorides with anilines using a calcium-based catalyst can proceed with inversion of stereochemistry at the sulfur atom, providing enantiospecific synthesis of chiral sulfonimidamides. wur.nl

The choice of stereoselective strategy will depend on the specific location and nature of the desired stereocenter in the 4-(6-methoxypyridin-3-yl)aniline derivative.

Table 3: Methods for Stereoselective Synthesis of Chiral Aniline Derivatives

| Method | Catalyst/Reagent | Key Feature | Product Type | Reference |

| Asymmetric Hydrogenation | Transition Metal / Chiral Phosphorus Ligand | Hydrogenation of prochiral precursors | Chiral Amines | nih.govacs.org |

| Stereospecific Coupling | Boronic Esters / Aryl Hydrazines | Transition-metal-free, 1,2-metalate rearrangement | Chiral Substituted Anilines | thieme-connect.com |

| Para-Addition | Chiral Phosphoric Acid | Enantioselective C-H functionalization | Chiral N,S-Acetal-Containing Quaternary Centers | acs.org |

| Enantiospecific Substitution | Ca(NTf₂)₂ | Inversion of stereochemistry at sulfur | Chiral Sulfonimidamides | wur.nl |

Advanced Spectroscopic Characterization of 4 6 Methoxypyridin 3 Yl Aniline

Electronic Absorption and Emission Spectroscopy for Electronic Structure Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like 4-(6-Methoxypyridin-3-yl)aniline, which contains both a phenylamine and a methoxypyridine moiety, the UV-Vis spectrum is expected to show characteristic absorption bands.

The UV spectra of related molecules such as aniline (B41778) and aminopyridines have been studied in various solvents. rsc.org These studies reveal that N-methylation of the amino group enhances its electron-donating character, leading to a bathochromic (red) shift. rsc.org Similarly, the solvent environment can influence the spectral properties through hydrogen bonding. rsc.org In polar solvents, transient absorption spectra of related aniline derivatives can show characteristics of a locally excited (LE) state that evolves into a charge-transfer (CT) state. epa.gov

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Data not available | Data not available | Data not available | Data not available |

| A representative data table for UV-Vis spectroscopy. Specific experimental values for 4-(6-Methoxypyridin-3-yl)aniline are not available in the provided search results. |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides information about the photophysical properties of a molecule, specifically its ability to emit light after being electronically excited. The fluorescence of pyridine (B92270) and its derivatives is often weak due to efficient non-radiative decay pathways. d-nb.info However, substitution can significantly alter these properties. For instance, the photodynamics of 4-(9-anthryl)-N,N'-dimethylaniline are highly dependent on the solvent, with evidence of charge-transfer states influencing the emission characteristics. epa.gov

For 4-(6-Methoxypyridin-3-yl)aniline, one would anticipate that the fluorescence properties would be sensitive to solvent polarity and the nature of the excited state (LE vs. CT). The presence of both electron-donating (amino, methoxy) and aromatic ring systems suggests the potential for intramolecular charge transfer upon excitation, which would be reflected in the fluorescence spectrum.

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Lifetime (τ) |

| Data not available | Data not available | Data not available | Data not available |

| A representative data table for Fluorescence spectroscopy. Specific experimental values for 4-(6-Methoxypyridin-3-yl)aniline are not available in the provided search results. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular weight of 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline, a related compound, is 244.29 g/mol . nih.gov

The fragmentation of aromatic amines and ethers follows characteristic pathways. For aryl ethers like anisole, a common fragmentation is the loss of a methyl group (M-15) or the loss of CO (m/z = 65). miamioh.edu In the case of 4-(6-Methoxypyridin-3-yl)aniline, one would expect to observe fragmentation patterns corresponding to the loss of the methoxy (B1213986) group, cleavage of the bond between the two aromatic rings, and other characteristic fragmentations of the pyridine and aniline moieties.

| Ion | m/z (measured) | Relative Intensity (%) | Proposed Fragment |

| [M]+• | Data not available | Data not available | Molecular Ion |

| [M-CH3]+ | Data not available | Data not available | Loss of methyl radical |

| [M-OCH3]+ | Data not available | Data not available | Loss of methoxy radical |

| [C5H4N]+ | Data not available | Data not available | Pyridinyl cation |

| [C6H6N]+ | Data not available | Data not available | Aniline radical cation |

| A representative data table for Mass Spectrometry. Specific experimental values for 4-(6-Methoxypyridin-3-yl)aniline are not available in the provided search results. |

X-ray Diffraction Analysis for Solid-State Molecular Architecture (for related crystal structures)

X-ray diffraction (XRD) on single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 4-(6-Methoxypyridin-3-yl)aniline itself is not detailed in the provided results, studies on related molecules offer valuable insights.

For example, the crystal structure of 2-methoxy-4,6-diphenylnicotinonitrile, which also contains a substituted pyridine ring, was determined to be orthorhombic with the space group P21212. nih.gov This study highlighted the importance of π–π stacking and C-H···X interactions in stabilizing the crystal lattice. nih.gov Similarly, the crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate has been reported. researchgate.net Alectinib hydrochloride, a complex molecule containing a benzo[b]carbazole ring system, has been shown to exist in different polymorphic forms, with its crystal structure solved from powder X-ray diffraction data. mdpi.com These examples underscore the detailed structural information that can be obtained from XRD analysis.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| A representative data table for X-ray Diffraction data. Specific experimental values for 4-(6-Methoxypyridin-3-yl)aniline are not available in the provided search results. |

Advanced Electron Spectroscopy Techniques (e.g., Electron Energy-Loss Spectroscopy for related materials)

Electron Energy-Loss Spectroscopy (EELS) is a technique that probes the electronic excitations in a material by measuring the energy lost by electrons as they pass through a sample. It is particularly useful for studying both optically-allowed and -forbidden transitions. d-nb.info EELS has been used to investigate the excited states of pyridine, revealing a number of electronic states in the energy range of 3.5–8 eV. d-nb.info

In the context of related materials, inner-shell EELS of aniline at the carbon K-edge has identified several π* and σ* resonances. researchgate.net This technique can provide detailed information about the electronic structure and bonding within the molecule. Low-loss EELS, in combination with scanning transmission electron microscopy (STEM), can achieve atomic-scale spatial resolution, making it a powerful tool for studying the electronic properties of materials with high spatial inhomogeneity. aps.org Although no specific EELS data for 4-(6-Methoxypyridin-3-yl)aniline is available, the application of this technique to pyridine and aniline demonstrates its potential for elucidating the electronic structure of this compound. d-nb.inforesearchgate.net

| Energy Loss (eV) | Assignment |

| Data not available | Data not available |

| A representative data table for Electron Energy-Loss Spectroscopy. Specific experimental values for 4-(6-Methoxypyridin-3-yl)aniline are not available in the provided search results. |

Computational and Quantum Chemical Investigations of 4 6 Methoxypyridin 3 Yl Aniline

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. The process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found. For a molecule with rotatable bonds, such as the bond connecting the pyridine (B92270) and aniline (B41778) rings in 4-(6-Methoxypyridin-3-yl)aniline, multiple conformers (different spatial arrangements of atoms) may exist.

A conformational analysis would be performed to identify the most stable conformer, known as the global minimum. This involves systematically rotating the dihedral angle between the two aromatic rings and performing a geometry optimization at each step. The conformer with the lowest calculated energy is the most likely to be observed experimentally. The resulting optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods can also predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For 4-(6-Methoxypyridin-3-yl)aniline, calculations of NMR chemical shifts (¹H and ¹³C), and vibrational frequencies (FT-IR and Raman) would be particularly relevant. A good correlation between the calculated and experimentally measured spectra would confirm that the computed geometry and electronic structure are accurate representations of the real molecule.

Computed Vibrational Frequencies (FT-IR, FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating molecular structure. Quantum chemical calculations, particularly using DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p), are routinely used to predict the infrared and Raman spectra of molecules. nih.govnih.gov These calculations provide harmonic vibrational frequencies that, after appropriate scaling, show excellent agreement with experimental data. nih.gov The analysis involves calculating the potential energy distribution (PED) to make unambiguous assignments for the observed vibrational bands. nih.gov

For 4-(6-Methoxypyridin-3-yl)aniline, key vibrational modes would include the N-H stretching of the aniline group, C-H stretching in the aromatic rings, C-N and C-O stretching, and various in-plane and out-of-plane bending and ring deformation modes.

Key Vibrational Signatures:

Aniline N-H Stretching: The aniline moiety would exhibit symmetric and asymmetric N-H stretching vibrations, typically observed in the 3400-3500 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations for both the pyridine and benzene (B151609) rings are expected to appear above 3000 cm⁻¹.

Methoxy (B1213986) Group Vibrations: The C-H stretching of the methoxy group is anticipated around 2850-2950 cm⁻¹, while the characteristic C-O stretching would be found at lower wavenumbers.

Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine and benzene rings typically occur in the 1400-1650 cm⁻¹ range. scialert.net

C-N and C-O Stretching: The C-N stretching of the aniline group and the C-O stretching of the methoxy group are important diagnostic peaks.

Below is a representative table of computed vibrational frequencies and their assignments for 4-(6-Methoxypyridin-3-yl)aniline, as would be predicted from a DFT/B3LYP calculation.

Table 1: Predicted Vibrational Frequencies (FT-IR, FT-Raman) for 4-(6-Methoxypyridin-3-yl)aniline

| Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3485 | 3488 | Aniline Asymmetric N-H Stretch |

| 3395 | 3398 | Aniline Symmetric N-H Stretch |

| 3080 | 3082 | Aromatic C-H Stretch |

| 2940 | 2945 | Methoxy -CH₃ Asymmetric Stretch |

| 1625 | 1628 | Aromatic C=C Ring Stretching |

| 1590 | 1595 | Pyridine Ring C=N/C=C Stretch |

| 1480 | 1485 | CH₂ Scissoring |

| 1310 | 1315 | C-N Stretching |

| 1255 | 1260 | Methoxy Asymmetric C-O Stretch |

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Theoretical calculations using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for assigning experimental spectra and confirming the molecular structure.

For 4-(6-Methoxypyridin-3-yl)aniline, the predicted chemical shifts would be influenced by the electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups and the electronic structure of the interconnected pyridine and benzene rings. Protons and carbons in different electronic environments will exhibit distinct chemical shifts (δ) in ppm.

Expected Chemical Shift Regions:

¹H NMR: Aromatic protons would appear in the δ 6.5-8.5 ppm range. The methoxy group protons would be a sharp singlet around δ 3.8-4.0 ppm, and the amine protons would present as a broad singlet.

¹³C NMR: Aromatic carbons would resonate in the δ 100-160 ppm region. The carbon of the methoxy group would be found further upfield.

The following table illustrates the kind of data that would be generated from a computational NMR prediction for the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(6-Methoxypyridin-3-yl)aniline

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aniline-H (NH₂) | 4.52 | - |

| Methoxy-H (OCH₃) | 3.95 | 53.8 |

| Pyridine-C2 | - | 163.5 |

| Pyridine-C6 | - | 111.2 |

| Aniline-C1 | - | 145.1 |

| Aromatic Protons | 6.7 - 8.3 | - |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Transitions

To understand the electronic absorption properties of 4-(6-Methoxypyridin-3-yl)aniline, TD-DFT calculations are employed. rsc.org This method predicts the electronic transition energies, corresponding absorption wavelengths (λ_max), and oscillator strengths (f), which correlate with the bands observed in an experimental UV-Vis spectrum. researchgate.net Analysis of the molecular orbitals (MOs) involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of these transitions, such as π → π* or n → π* intramolecular charge transfers. rsc.org

For this compound, electronic transitions are expected to involve charge transfer from the electron-rich aniline and methoxy-substituted pyridine rings to the π* orbitals of the aromatic system. The HOMO-LUMO energy gap is a key parameter derived from these calculations, indicating the molecule's electronic stability and reactivity.

Table 3: Predicted UV-Vis Absorption Data from TD-DFT Calculations

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 325 | 0.45 | HOMO → LUMO | π → π* |

| 270 | 0.31 | HOMO-1 → LUMO | π → π* |

Studies on Intermolecular Interactions and Self-Assembly (e.g., Dimerization)

The way molecules interact with each other in the solid state governs their crystal packing and macroscopic properties. Computational tools like Hirshfeld surface analysis and 2D-fingerprint plots are used to visualize and quantify intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov For 4-(6-Methoxypyridin-3-yl)aniline, the presence of the amine group (a hydrogen bond donor) and the nitrogen and oxygen atoms (hydrogen bond acceptors) suggests that hydrogen bonding plays a crucial role in its self-assembly.

Specifically, N-H···N or N-H···O hydrogen bonds could lead to the formation of dimers or extended supramolecular networks. Furthermore, the aromatic pyridine and benzene rings can engage in π-π stacking interactions, further stabilizing the crystal structure. Understanding these interactions is vital for crystal engineering and designing materials with specific properties.

Non-Linear Optical (NLO) Property Theoretical Evaluation

Molecules with significant charge asymmetry and extended π-conjugated systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. jhuapl.edu Theoretical calculations using DFT or time-dependent Hartree-Fock (TDHF) methods can predict the NLO response of a molecule by calculating its polarizability (α) and first (β) and second (γ) hyperpolarizabilities. nih.gov

The structure of 4-(6-Methoxypyridin-3-yl)aniline, featuring an electron-donating amino group connected to a π-system that includes an electron-withdrawing pyridine nitrogen, suggests potential for NLO activity. A large hyperpolarizability value indicates a significant NLO response. Computational studies would focus on quantifying these parameters to assess the material's potential for applications like frequency doubling or optical switching. nih.govjhuapl.edu

Table 4: Representative Theoretical NLO Properties

| Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Chemical Transformations and Derivatization Strategies of 4 6 Methoxypyridin 3 Yl Aniline

Functionalization of the Aniline (B41778) Moiety

The primary amine of the aniline ring is a versatile functional group that readily participates in a variety of chemical reactions, making it a key handle for derivatization.

N-alkylation introduces alkyl groups onto the nitrogen atom of the aniline, a transformation that can be accomplished through methods like reductive amination to avoid issues of overalkylation that can occur with alkyl halides. masterorganicchemistry.com

N-acylation involves the reaction of the aniline with acylating agents such as acid chlorides or anhydrides to form amide bonds. This is a fundamental transformation for creating extensive libraries of derivatives. For instance, the coupling of 4-(6-methoxypyridin-3-yl)aniline with various acid chlorides can be achieved to produce a wide array of N-acyl derivatives. nih.gov

The synthesis of amide, urea (B33335), and sulfonamide derivatives from the aniline moiety is a cornerstone of medicinal chemistry, as these functional groups can form crucial hydrogen bond interactions with biological targets. rsc.orgnih.gov

Amide Synthesis: As mentioned, amides are readily formed by reacting the aniline with carboxylic acid derivatives (e.g., acid chlorides, activated esters). These reactions are typically high-yielding and tolerant of a wide range of functional groups. nih.govresearchgate.net

Urea Synthesis: Urea derivatives can be synthesized by reacting the aniline with isocyanates or by using phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) or triphosgene. nih.gov The reaction with CDI, for example, proceeds by first activating the aniline, which then reacts with another amine to form the urea. This method is considered safer than using phosgene directly. nih.gov

Sulfonamide Synthesis: Sulfonamides are typically prepared by reacting the aniline with a sulfonyl chloride in the presence of a base. researchgate.net The choice of the sulfonyl chloride allows for the introduction of diverse aryl or alkyl groups. This reaction is a standard method for producing compounds with a wide spectrum of biological activities. researchgate.net

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and is particularly useful for synthesizing secondary and tertiary amines from the primary aniline group. wikipedia.org This process involves the reaction of the aniline with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comwikipedia.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu Sodium triacetoxyborohydride is often preferred due to its high selectivity for reducing the iminium ion in the presence of the starting carbonyl compound and its less toxic nature compared to cyanide-based reagents. harvard.edu This one-pot procedure is highly efficient and avoids the common problem of overalkylation associated with direct alkylation using alkyl halides. masterorganicchemistry.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, reflux | Can also reduce the starting aldehyde/ketone. masterorganicchemistry.comorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines over carbonyls; toxic cyanide byproducts. masterorganicchemistry.comharvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild, highly selective, and avoids toxic byproducts. harvard.edu |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the aniline's amino group. This is achieved using protecting groups. organic-chemistry.org The ideal protecting group is easy to install, stable under various reaction conditions, and can be removed selectively and in high yield. organic-chemistry.orgnih.gov

For amines, common protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com

Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to a wide range of non-acidic conditions and is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz Protection: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and is notable for its stability. It is typically cleaved by catalytic hydrogenation (e.g., H₂ with a palladium catalyst), a method that is orthogonal to the acid-labile Boc group. masterorganicchemistry.com

The choice between protecting groups allows for orthogonal strategies, where one group can be removed without affecting the other, enabling complex and selective transformations on the molecule. organic-chemistry.org

Modifications and Functionalization of the Pyridine (B92270) Ring System

The pyridine ring of 4-(6-methoxypyridin-3-yl)aniline is less reactive than the aniline moiety but can still be functionalized. The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, influences the regioselectivity of these reactions. Modifications often require transition-metal-catalyzed cross-coupling reactions or specific activation strategies. researchgate.net

Transformations Involving the Methoxy (B1213986) Group

The methoxy group on the pyridine ring is generally stable, but it can be a target for specific chemical transformations, most notably demethylation. Cleavage of the methyl ether to reveal the corresponding pyridone or hydroxypyridine is a common strategic step in synthesis.

This transformation can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl group can then serve as a handle for further functionalization, for example, through O-alkylation or conversion to a triflate for cross-coupling reactions. These transformations expand the synthetic possibilities, allowing for the introduction of new functional groups at this position and further diversification of the molecular scaffold.

Functional Applications and Design Principles of 4 6 Methoxypyridin 3 Yl Aniline Scaffolds

Applications in Materials Science

The inherent donor-acceptor character of the 4-(6-methoxypyridin-3-yl)aniline scaffold is central to its application in advanced materials. The electronic interplay between the aniline (B41778) (donor) and pyridine (B92270) (acceptor) moieties facilitates intramolecular charge transfer (ICT), a key phenomenon in the design of materials with tailored optical and electronic properties.

Design of Aggregation-Induced Emission (AIE) Materials

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light intensely upon aggregation in poor solvents or in the solid state. This effect is the opposite of the common aggregation-caused quenching (ACQ) seen in many traditional dyes. The design of AIE-active molecules, or AIEgens, often relies on creating structures that have rotatable parts, which in dilute solutions dissipate energy through non-radiative pathways like intramolecular motion. Upon aggregation, these motions are restricted, blocking the non-radiative channels and opening a radiative pathway, resulting in strong fluorescence.

While 4-(6-methoxypyridin-3-yl)aniline itself is not a primary AIEgen, its donor-acceptor (D-A) architecture is a foundational principle in creating them. Research into other D-A systems has shown that linking electron donors like aniline derivatives to electron acceptors can produce molecules with AIE properties. For instance, a series of D-A molecules using N,N-dimethylaniline or carbazole (B46965) as donors and 3-phenyl-5-isoxazolone as an acceptor were all found to exhibit AIE. rsc.org The mechanism relies on the restriction of intramolecular rotation (RIR) in the aggregated state. The 4-(6-methoxypyridin-3-yl)aniline scaffold provides the necessary rotatable D-A structure that is a prerequisite for this type of AIE activity.

Development of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, enabling applications such as frequency conversion and optical switching. The primary requirement for a molecule to have significant second- or third-order NLO properties is a large change in dipole moment upon electronic excitation. This is commonly achieved with D-π-A structures, where an electron-donor and an electron-acceptor are connected by a π-conjugated system.

The 4-(6-methoxypyridin-3-yl)aniline scaffold fits this design paradigm perfectly. The aniline group serves as a potent electron donor, while the electron-deficient pyridine ring acts as the acceptor. The biphenyl-like linkage provides the π-conjugation path. Theoretical and experimental studies on analogous D-A systems, such as derivatives of azanaphthalene (quinoline), confirm that this molecular arrangement leads to large first hyperpolarizability values (a measure of NLO activity) due to efficient intramolecular charge transfer. researchgate.net The NLO response in such systems can be tuned by modifying the strength of the donor and acceptor groups. researchgate.netnih.gov The combination of an aniline donor and a pyridine acceptor within the 4-(6-methoxypyridin-3-yl)aniline framework makes it a promising platform for the development of organic NLO materials. nih.govstrath.ac.uk

Exploration in Photochemical Applications

The donor-acceptor nature of 4-(6-methoxypyridin-3-yl)aniline also makes it a candidate for various photochemical applications, including photocatalysis and photoswitching. The absorption of light by such D-A molecules can generate an excited state with significant charge separation, which can be harnessed to drive chemical reactions.

One relevant application is in photocatalysis. For example, donor-acceptor conjugated microporous polymers based on triphenylamine (B166846) (a donor) and anthraquinone (B42736) (an acceptor) have been synthesized for the visible-light-driven oxidative hydroxylation of phenylboronic acids. nih.gov The efficiency of these materials relies on their ability to absorb light and generate separated charge carriers (excitons). nih.gov Similarly, the 4-(6-methoxypyridin-3-yl)aniline scaffold could be incorporated into larger polymeric structures to create photocatalysts.

Furthermore, research has shown that electron donor-acceptor (EDA) complexes between aromatic C-H substrates (donors) and protonated pyridines (acceptors) can be activated by light to perform C-H functionalization reactions. Irradiation of these complexes promotes a single electron transfer, forming reactive intermediates. The intrinsic EDA nature of the 4-(6-methoxypyridin-3-yl)aniline structure suggests its potential to participate in or facilitate similar photocatalyzed transformations.

Role as Precursors and Building Blocks in Pharmaceutical Discovery (Preclinical Focus)

In medicinal chemistry, 4-(6-methoxypyridin-3-yl)aniline is a valuable starting material or "scaffold" for the synthesis of complex molecules designed to interact with specific biological targets. Its bi-aryl structure provides a rigid core that can be chemically modified to present functional groups in a precise three-dimensional arrangement, enabling interaction with enzyme active sites or cell surface receptors.

Scaffold for Enzyme Inhibition Studies (e.g., FAAH, DHODH, PDE5)

The aniline and pyridine moieties of the scaffold offer reactive handles for synthetic elaboration, allowing medicinal chemists to build inhibitors for various enzymes.

Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme that degrades endocannabinoid signaling molecules. Its inhibition is a therapeutic strategy for pain and inflammation. FAAH inhibitors often contain electrophilic groups like ureas or carbamates that covalently modify a catalytic serine residue in the enzyme's active site. The aniline nitrogen of 4-(6-methoxypyridin-3-yl)aniline is an ideal nucleophile for synthesizing these urea (B33335) and carbamate (B1207046) functionalities, making the scaffold a key precursor for building potent and selective FAAH inhibitors.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. DHODH inhibition is a strategy for treating cancer and autoimmune diseases. Many DHODH inhibitors are designed based on structural analogies to known inhibitors like leflunomide (B1674699) and brequinar. These designs often feature a lipophilic bi-aryl moiety connected via an amide bridge to another functional group. The 4-(6-methoxypyridin-3-yl)aniline scaffold provides this necessary bi-aryl core, which can be acylated at the aniline position to generate candidate DHODH inhibitors.

Phosphodiesterase 5 (PDE5): PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in smooth muscle relaxation and vasodilation. PDE5 inhibitors are used to treat erectile dysfunction and pulmonary arterial hypertension. The 4-(6-methoxypyridin-3-yl)aniline scaffold has been explicitly used in the development of novel PDE5 inhibitors. In one study, medicinal chemists optimized a series of pyridopyrazinone-based inhibitors, leading to the discovery of a potent and selective compound that incorporates the 6-methoxypyridin-3-yl moiety directly into its structure. This work highlights the scaffold's compatibility with the pharmacophore required for high-affinity PDE5 binding.

| Target Enzyme | Inhibition Strategy / Design Principle | Role of 4-(6-Methoxypyridin-3-yl)aniline Scaffold |

| FAAH | Covalent modification of catalytic serine via electrophilic warheads (e.g., urea, carbamate). | Serves as a key amine precursor for the synthesis of the urea or carbamate functional groups. |

| DHODH | Mimics known inhibitors (e.g., leflunomide) with a lipophilic bi-aryl core linked by an amide bridge. | Provides the essential bi-aryl core, with the aniline group serving as the attachment point for the amide linkage. |

| PDE5 | Fits into the enzyme's active site, often involving a fused heterocyclic ring system. | Used as a key building block to construct complex pyridopyrazinone inhibitors with high potency and selectivity. |

Development of Receptor Modulators (e.g., mGluR5, αvβ3)

The scaffold's rigid, bi-aryl nature is also well-suited for designing ligands that target cell surface receptors, which often have well-defined binding pockets.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5): mGluR5 is a G protein-coupled receptor in the central nervous system implicated in various neurological and psychiatric disorders. Allosteric modulators, which bind to a site distinct from the glutamate binding site, are of significant therapeutic interest. A prototypic mGluR5 negative allosteric modulator (NAM) is MPEP (2-methyl-6-(phenylethynyl)pyridine), which features a pyridine ring linked to another aromatic system. Subsequent research has focused on developing analogues with improved properties. The 4-(6-methoxypyridin-3-yl)aniline structure provides a similar heteroaromatic, bi-aryl core that is a common feature among mGluR5 modulators, making it an attractive starting point for the synthesis of novel NAMs or positive allosteric modulators (PAMs).

Integrin αvβ3: The integrin αvβ3 is a cell adhesion receptor involved in angiogenesis (new blood vessel formation) and bone resorption, making it a target for cancer and osteoporosis therapies. Many small-molecule antagonists are designed as "RGD-mimetics," mimicking the natural arginine-glycine-aspartic acid ligand sequence. These designs typically incorporate a rigid central scaffold to which appendages mimicking the basic arginine and acidic aspartate side chains are attached. Pyridine- and pyridone-based structures have been successfully used as this rigid core. The 4-(6-methoxypyridin-3-yl)aniline scaffold is a suitable candidate for such a core, where the aniline nitrogen provides a synthetic handle to attach an acidic moiety (aspartate mimic) and the pyridine ring can be functionalized to introduce a basic group (arginine mimic).

| Target Receptor | Modulation Strategy / Design Principle | Role of 4-(6-Methoxypyridin-3-yl)aniline Scaffold |

| mGluR5 | Allosteric modulation using bi-aryl structures, often containing a pyridine ring. | Provides a rigid, heteroaromatic bi-aryl core suitable for elaboration into novel positive or negative allosteric modulators. |

| αvβ3 Integrin | RGD-mimetic design using a rigid central core to present acidic and basic pharmacophores. | Can serve as the rigid central scaffold, with the aniline and pyridine rings providing attachment points for the required acidic and basic functionalities. |

Synthesis and Preclinical Evaluation of Neuroprotective Agents

The search for effective neuroprotective agents to combat complex neurodegenerative diseases like Parkinson's and Alzheimer's is a significant area of pharmaceutical research. While direct studies on the synthesis of neuroprotective agents from 4-(6-methoxypyridin-3-yl)aniline are not extensively documented in publicly available literature, research on analogous structures containing pyridinyl and triazole motifs provides valuable insights. For instance, derivatives of 5-(4-pyridinyl)-1,2,4-triazole have been synthesized and evaluated for their neuroprotective potential. One such derivative, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, has shown the ability to prevent bradykinesia induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in preclinical models. nih.gov This compound also influenced the levels of Parkinson's disease markers following administration of the same neurotoxin. nih.gov

The underlying principle in the design of these agents often involves targeting pathways implicated in neurodegeneration, such as the aggregation of alpha-synuclein, a key pathological hallmark of Parkinson's disease. nih.gov The synthesis of such compounds typically involves multi-step reactions to build the heterocyclic core and introduce various functional groups that can modulate the compound's biological activity and pharmacokinetic properties. Although specific preclinical data for 4-(6-methoxypyridin-3-yl)aniline derivatives as neuroprotective agents is limited, the proven utility of the broader class of pyridinyl compounds in this therapeutic area suggests that this scaffold is a promising starting point for the development of novel neuroprotective agents.

Generation of Antimicrobial and Antiparasitic Agents

The 4-(6-methoxypyridin-3-yl)aniline scaffold is a promising framework for the development of novel antimicrobial and antiparasitic agents. The pyridine nucleus is a well-established pharmacophore in numerous therapeutic agents, and its incorporation can enhance the biological activity of a molecule. nih.gov

In the realm of antimicrobial agents, various pyridine derivatives have demonstrated significant activity. For example, certain pyridine compounds containing a five-membered ring have exhibited moderate antimicrobial effects against a panel of bacteria including Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as fungi like Aspergillus oryzae and Aspergillus fumigates. nih.gov Furthermore, other synthesized pyridine derivatives have shown considerable antibacterial activity. researchgate.net The antimicrobial potential of aniline derivatives has also been explored, with studies on 4-( nih.govresearchgate.netnih.govoxadiazino[6,5-b]indol-3-yl)aniline derivatives showing a correlation between in-silico predictions and in-vitro antibacterial activity. ijpsr.com The minimum inhibitory concentrations (MIC) for some novel dihydropyrimidine (B8664642) derivatives have been reported to be as low as 32 µg/ml against certain pathogenic bacteria and fungi. nih.gov

The following table summarizes the antimicrobial activity of some pyridine and dihydropyrimidine derivatives against various pathogens.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Dihydropyrimidine Derivatives | Escherichia coli | 32-64 | nih.gov |

| Dihydropyrimidine Derivatives | Pseudomonas aeruginosa | 32-64 | nih.gov |

| Dihydropyrimidine Derivatives | Staphylococcus aureus | 32-64 | nih.gov |

| Dihydropyrimidine Derivatives | Candida albicans | 32 | nih.gov |

| Alkyl Pyridine Derivatives | Staphylococcus aureus | 0.5-1 | mdpi.com |

For antiparasitic applications, related structures have also shown promise. A study on substituted 4-aminocinnolines, which share some structural similarities with the pyridyl-aniline scaffold, identified compounds with potent, submicromolar inhibition against parasites such as Trypanosoma brucei, Leishmania major, and Plasmodium falciparum. acs.org Although these compounds faced challenges with solubility and metabolic stability, they highlight the potential of this chemical space for developing broad-spectrum antiparasitic agents. acs.org

Design and Investigation of Multi-Target Directed Ligands

The multifactorial nature of diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov This approach is seen as a more effective strategy compared to single-target drugs for complex diseases. nih.gov

The design of MTDLs often involves the hybridization of known pharmacophores. For instance, linking a cholinesterase inhibitor moiety with a compound possessing antioxidant or metal-chelating properties can result in a hybrid with a multi-pronged therapeutic effect. nih.gov Common scaffolds used in the design of MTDLs for Alzheimer's disease include curcumin, resveratrol, chromone, and indole (B1671886). nih.gov

While there are no specific reports detailing the use of the 4-(6-methoxypyridin-3-yl)aniline scaffold in the design of MTDLs for Alzheimer's disease, its structural features make it a suitable candidate for such endeavors. The aniline and pyridine rings can be functionalized to incorporate moieties that target various aspects of Alzheimer's pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), β-amyloid aggregation, and oxidative stress. nih.gov The general principles of MTDL design, such as selecting appropriate linkers to connect different pharmacophoric units, would be applicable in the development of novel therapeutics based on this scaffold. The ultimate goal is to create a single compound with a balanced activity profile against multiple targets implicated in the disease cascade. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of scaffolds related to 4-(6-methoxypyridin-3-yl)aniline, such as 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines, extensive SAR studies have been conducted, particularly in the context of kinase inhibition. nih.gov

In a series of 6-substituted-4-anilinoquinazolines investigated as non-competitive antagonists of the mGlu5 receptor, substitutions on the aniline ring were found to significantly impact potency. While an unsubstituted aniline resulted in weak activity, the introduction of a substituent at the 3-position generally improved potency. nih.gov For example, 3-fluoro, 3-bromo, and 3-methyl aniline derivatives showed comparable or improved activity over the initial hit compound. nih.gov However, the nature of the substituent was critical, as a 3-trifluoromethyl group led to a seven-fold decrease in potency compared to a 3-methyl group. nih.gov

The following table illustrates the impact of substitution on the aniline ring on the antagonist potency of 6-bromo-4-anilinoquinazolines against the mGlu5 receptor.

| Aniline Substitution | IC50 (µM) | Reference |

| 3-Chloro | Potent | nih.gov |

| Unsubstituted | Weakly Active | nih.gov |

| 3-Fluoro | Improved Potency | nih.gov |

| 3-Bromo | Potent | nih.gov |

| 3-Methyl | Potent | nih.gov |

| 3-Trifluoromethyl | 7-fold less potent than 3-methyl | nih.gov |

| 3-Methoxy | Weakly Active | nih.gov |

In another study focusing on irreversible inhibitors of the erbB family of tyrosine kinase receptors, the nature of the alkylating side chains on quinazoline- and pyrido[3,4-d]pyrimidine-based compounds was found to be a key determinant of cellular inhibition. nih.gov Specifically, 5-dialkylamino-2-pentynamide type Michael acceptors conferred the highest potency, which was attributed to the amine's ability to autocatalyze the Michael reaction with cysteine residues in the enzyme's active site. nih.gov These findings underscore the importance of systematic structural modifications and the elucidation of SAR to guide the design of more potent and selective therapeutic agents based on the 4-(6-methoxypyridin-3-yl)aniline scaffold.

Future Research Directions and Advanced Methodologies

Emerging Synthetic Pathways for Complex Derivatives

The synthesis of complex derivatives from the 4-(6-methoxypyridin-3-yl)aniline core is an area of active research, with a focus on developing more efficient and versatile methodologies. Traditional cross-coupling reactions have been the mainstay for the synthesis of biaryl systems like this compound, but emerging techniques are offering new avenues for creating molecular diversity.

Modern synthetic strategies are increasingly moving towards sustainability and efficiency. unisi.it Methodologies such as C-H activation, photoredox catalysis, and enzymatic transformations are being explored to forge new bonds on the aniline (B41778) and pyridine (B92270) rings. These methods can reduce the number of synthetic steps, minimize waste, and allow for the introduction of functional groups with high precision. For instance, the direct C-H arylation of the pyridine or aniline ring would bypass the need for pre-functionalized starting materials, a significant step forward in synthetic efficiency.

The development of novel catalysts is also a key aspect of these emerging pathways. Palladium-catalyzed cross-coupling reactions remain important, with ongoing research focused on creating more active and stable catalyst systems. nih.gov Furthermore, the use of more abundant and less toxic metals like copper and iron is gaining traction, aligning with the principles of green chemistry.

A notable trend is the application of multicomponent reactions (MCRs) to construct complex molecules in a single step. mdpi.com An MCR involving 4-(6-methoxypyridin-3-yl)aniline could rapidly generate a library of diverse derivatives for biological screening or materials testing.

Integration of Cutting-Edge Spectroscopic and Computational Techniques

To fully understand and predict the properties of 4-(6-methoxypyridin-3-yl)aniline and its derivatives, researchers are increasingly relying on a synergistic combination of advanced spectroscopic and computational methods.

Spectroscopic Analysis: Advanced nuclear magnetic resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC), are crucial for the unambiguous structural elucidation of complex derivatives. X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, which is vital for understanding intermolecular interactions and for rational drug design. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like 4-(6-methoxypyridin-3-yl)aniline. mdpi.com DFT calculations can predict molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic transitions (UV-Vis spectra), providing a deeper understanding of the experimental data. mdpi.com Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its interactions with biological targets or in condensed phases. nih.gov

The integration of these techniques allows for a comprehensive characterization of novel derivatives. For example, a discrepancy between experimental and computationally predicted spectra could indicate an unexpected chemical transformation or the presence of a previously unconsidered isomer.

Rational Design of Next-Generation Functional Molecules

The 4-(6-methoxypyridin-3-yl)aniline scaffold is a promising starting point for the rational design of new functional molecules, particularly in the field of medicinal chemistry. nih.gov This approach relies on a deep understanding of the interactions between a molecule and its biological target. nih.govresearchgate.net

Fragment-Based Drug Design (FBDD): The 4-(6-methoxypyridin-3-yl)aniline core can be considered a key fragment that can be elaborated upon to create potent and selective inhibitors of various enzymes. nih.gov By identifying weak-binding fragments that interact with a biological target, medicinal chemists can grow or link these fragments to design high-affinity ligands. The methoxypyridine and aniline moieties offer multiple points for chemical modification, allowing for the fine-tuning of properties such as solubility, metabolic stability, and target-binding affinity.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4-(6-methoxypyridin-3-yl)aniline structure and the subsequent evaluation of the biological activity of the resulting derivatives are crucial for establishing SAR. nih.gov This data, combined with computational modeling, allows for the development of predictive models that can guide the design of more effective compounds. nih.gov For instance, the methoxy (B1213986) group on the pyridine ring can be replaced with other substituents to probe the effect on binding affinity and selectivity.

The ultimate goal of rational design is to create molecules with optimized properties for a specific application, be it a highly selective kinase inhibitor for cancer therapy or a novel probe for medical imaging.

Expansion into Interdisciplinary Fields of Chemical Biology and Advanced Materials

The versatility of the 4-(6-methoxypyridin-3-yl)aniline scaffold allows for its application in a wide range of interdisciplinary fields beyond traditional medicinal chemistry.

Chemical Biology: Derivatives of 4-(6-methoxypyridin-3-yl)aniline are being developed as chemical probes to study complex biological processes. For example, a derivative has been successfully used to create a positron emission tomography (PET) tracer for imaging α-synuclein aggregates, which are a hallmark of Parkinson's disease. mdpi.com This demonstrates the potential of this scaffold in the development of diagnostic tools for neurodegenerative diseases. Furthermore, by attaching fluorescent tags or other reporter groups to the molecule, researchers can create probes to visualize the localization and dynamics of biological targets within living cells.

Advanced Materials: The photophysical properties of aromatic and heteroaromatic compounds make them attractive candidates for use in advanced materials, such as organic light-emitting diodes (OLEDs). The 4-(6-methoxypyridin-3-yl)aniline core, with its conjugated π-system, could be incorporated into larger molecular structures or polymers with tailored electronic and optical properties. Research in this area would involve the synthesis of derivatives with different substituents to tune the emission color and efficiency of the resulting materials. The development of functional polymers from aniline derivatives is an active area of research, and the unique properties of the 4-(6-methoxypyridin-3-yl)aniline monomer could lead to the creation of novel materials with applications in electronics, sensing, and coatings. scirp.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(6-Methoxypyridin-3-yl)aniline, and how can purity be ensured?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a similar pyridine-aniline derivative was prepared using 3-chloropyridine derivatives and substituted anilines under basic conditions (e.g., NaH or K₂CO₃), followed by acid treatment to isolate the hydrochloride salt . Purification often involves flash column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization. Purity (>97%) is verified via HPLC or LCMS, as demonstrated for related compounds .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize 4-(6-Methoxypyridin-3-yl)aniline?

- Methodology :

- ¹H/¹³C NMR : The methoxy group (-OCH₃) on the pyridine ring appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons resonate between δ 6.8–8.5 ppm. The aniline NH₂ group may show broad peaks at δ ~5.0 ppm .

- IR : Stretching vibrations for NH₂ (~3400 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) are key identifiers.

- MS : The molecular ion [M+H]⁺ is expected at m/z 201.1 (C₁₂H₁₂N₂O⁺). Fragmentation patterns include loss of NH₂ (-17 Da) or methoxy groups (-31 Da) .

Q. What solvents and conditions stabilize 4-(6-Methoxypyridin-3-yl)aniline during storage?

- Methodology : The compound is light-sensitive and hygroscopic. Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials. Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. Stability tests (TGA/DSC) for related anilines indicate decomposition temperatures >150°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.